molecular formula C9H13BrN2O B13309280 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13309280
M. Wt: 245.12 g/mol
InChI Key: KKGCWNRSRKQGQI-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-4-methyl-6-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-5(2)13-9-8(10)6(3)7(11)4-12-9/h4-5H,11H2,1-3H3

InChI Key

KKGCWNRSRKQGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1N)OC(C)C)Br

Origin of Product

United States

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